propan-2-yl 4-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate is a complex organic compound that features a bipyridine core with a cyano group and a sulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate typically involves the reaction of 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (azachalcones) with malononitrile dimer in the presence of a base such as triethylamine . This reaction forms the bipyridine core with the cyano and sulfanyl groups attached.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bipyridine core can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate involves its ability to form stable complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating with metal centers and influencing their electronic properties. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
4,4’-Bipyridine: Known for its structural rigidity and use in the synthesis of coordination polymers.
3,3’-Bipyridine: Used in the synthesis of indigoidine derivatives, which are pigments isolated from microorganisms.
Uniqueness
Propan-2-yl 4-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate is unique due to the presence of both cyano and sulfanyl groups on the bipyridine core, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific coordination environments and electronic characteristics .
Properties
IUPAC Name |
propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12(2)24-17(23)8-15(22)11-25-18-13(9-19)5-6-16(21-18)14-4-3-7-20-10-14/h3-7,10,12H,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXZBHRWKQXSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.